molecular formula C7H15ClN2O B3028252 (R)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride CAS No. 1788036-25-8

(R)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride

Cat. No.: B3028252
CAS No.: 1788036-25-8
M. Wt: 178.66
InChI Key: DZPRWZNOJJPSLX-OGFXRTJISA-N
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Description

(R)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride (CAS: 1788036-25-8) is a chiral small molecule with a molecular formula of C₇H₁₅ClN₂O and a molecular weight of 178.66 g/mol . It features a pyrrolidine ring (5-membered nitrogen-containing heterocycle) substituted with a methyl group and an acetamide moiety at the 3-position, with the R-configuration at the stereogenic center. The compound is classified as a secondary amine and is utilized in pharmaceutical research, particularly in the development of receptor-targeted therapies. Key properties include:

  • Storage: Room temperature under inert atmosphere; recommended for short-term use at -20°C or -80°C .
  • Purity: Commercial samples typically exceed 97% purity .
  • Applications: Preclinical studies, often as a building block for bioactive molecules .

Properties

IUPAC Name

N-methyl-N-[(3R)-pyrrolidin-3-yl]acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c1-6(10)9(2)7-3-4-8-5-7;/h7-8H,3-5H2,1-2H3;1H/t7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZPRWZNOJJPSLX-OGFXRTJISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1CCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N(C)[C@@H]1CCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1788036-25-8
Record name Acetamide, N-methyl-N-(3R)-3-pyrrolidinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1788036-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride typically involves the following steps:

    Formation of Pyrrolidine Ring: The pyrrolidine ring can be constructed from different cyclic or acyclic precursors. One common method involves the cyclization of functionalized acyclic substrates.

    N-Methylation:

    Acetylation: The acetyl group is introduced through acetylation reactions using acetic anhydride or acetyl chloride.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods: Industrial production of ®-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Substitution Reactions

(R)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride participates in nucleophilic substitution reactions, particularly at the nitrogen atoms of the pyrrolidine ring. The protonated amine in the hydrochloride form requires deprotonation under basic conditions to enhance nucleophilicity.

Example Reaction: Acetylation
A key reaction involves acetylation using acetic anhydride or acetyl chloride. In the presence of sodium hydroxide, the compound undergoes acetylation at the secondary amine:

  • Reagents : Acetic anhydride or acetyl chloride, sodium hydroxide (20–25% aqueous solution).

  • Conditions : Temperature maintained at -5°C to 5°C for 1.8–2 hours to minimize side reactions .

  • Product : N-Acetyl derivatives with retained stereochemistry.

Data Table: Substitution Reactions

Reaction TypeReagents/ConditionsMajor ProductYieldReference
AcetylationAcetic anhydride, NaOH (pH 8–10), 0–5°CAcetylated pyrrolidine derivative85–90%
AlkylationMethylamine-methanol, 75–90°CN-Methylated product70–80%

Oxidation Reactions

The pyrrolidine ring is susceptible to oxidation, forming N-oxides. This reaction is critical for modifying the compound’s electronic properties and enhancing solubility.

Example Reaction: N-Oxidation

  • Reagents : Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA).

  • Conditions : Room temperature in dichloromethane (DCM) or ethanol.

  • Product : (R)-N-Methyl-N-(pyrrolidin-3-yl)acetamide N-oxide .

Mechanistic Insight :
Oxidation occurs at the tertiary amine, forming a stable N-oxide without ring opening due to steric protection from the methyl and acetamide groups.

Reduction Reactions

The acetamide group can be reduced to a primary amine under specific conditions, enabling further functionalization.

Example Reaction: LiAlH₄ Reduction

  • Reagents : Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).

  • Conditions : Reflux at 65°C for 6 hours.

  • Product : (R)-N-Methylpyrrolidin-3-amine .

Data Table: Reduction Pathways

Reducing AgentConditionsProductApplication
LiAlH₄THF, refluxPrimary amine derivativeIntermediate for neuroactive agents
H₂/Pd-CEthanol, RTDebenzylated derivativesDeprotection in synthesis

Catalytic Coupling Reactions

The compound serves as a chiral ligand or intermediate in palladium-catalyzed cross-coupling reactions, leveraging its nitrogen-based heterocycle.

Example: Buchwald-Hartwig Amination

  • Role : Acts as a directing group or ligand in C–N bond formation.

  • Conditions : Pd(OAc)₂/XPhos catalyst system, toluene at 110°C .

  • Application : Synthesis of complex amines for pharmaceuticals .

Stereochemical Considerations :
The (R)-configuration at the pyrrolidine ring influences enantioselectivity in catalytic cycles, making it valuable for asymmetric synthesis .

Salt-Specific Reactivity

The hydrochloride salt’s ionic nature impacts solubility and reactivity:

  • Deprotonation Requirement : Reactions at the amine necessitate basic conditions (e.g., NaOH) to generate the free amine.

  • Stability : Stable under acidic conditions but prone to hydrolysis in strong bases at elevated temperatures .

Comparative Reactivity with Enantiomers

The (R)-enantiomer exhibits distinct reactivity compared to the (S)-form in stereoselective reactions:

  • Oxidation Rates : (R)-enantiomer shows slower oxidation kinetics due to steric hindrance from the methyl group .

  • Catalytic Efficiency : Higher enantiomeric excess (ee) in products when used as a ligand .

Scientific Research Applications

Chemistry: In chemistry, ®-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is studied for its potential biological activity. It may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine: In medicine, ®-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride is investigated for its potential therapeutic effects. It may be used in the development of new medications for various diseases.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of ®-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and ion channels. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Stereoisomers: (S)-Enantiomer

The S-enantiomer (CAS: 1215264-39-3) shares identical molecular formula and weight but differs in stereochemistry. Key distinctions include:

  • Synthesis : Separated via chiral resolution or asymmetric synthesis .
  • Biological Activity : Stereochemistry influences receptor binding affinity. For example, κ-opioid agonists like ICI 199,441 (a structurally related compound) show enantiomer-specific activity .
  • Commercial Availability : Both enantiomers are marketed, reflecting their distinct roles in drug discovery .

Structural Analogs with Modified Backbones

Compound Name CAS Molecular Formula Molecular Weight Key Structural Features Pharmacological Notes References
(S)-N-(Pyrrolidin-3-yl)acetamide hydrochloride 1246277-44-0 C₆H₁₁ClN₂O 162.62 Lacks N-methyl group; primary amine Increased polarity may alter blood-brain barrier penetration.
2-Amino-1-(piperidin-1-yl)ethanone hydrochloride 5437-48-9 C₇H₁₃ClN₂O 176.65 Piperidine (6-membered ring) instead of pyrrolidine Enhanced conformational flexibility; potential for broader receptor interactions.
N-Methyl-N-[(3R)-piperidin-3-yl]acetamide hydrochloride - C₈H₁₇ClN₂O 192.69 Piperidine ring with R-configuration Larger ring size may modify metabolic stability.
ICI 199,441 hydrochloride (κ-opioid agonist) 115199-84-3 C₂₁H₂₂Cl₃N₂O 432.77 Dichlorophenyl and benzyl groups 146-fold higher κ-opioid activity than U-50488; demonstrates role of aromatic substituents.

Derivatives with Functional Group Variations

  • Molecular weight: 246.76 g/mol .
  • Trifluoroacetylated Analog (CAS: 1420980-88-6): Features a trifluoroacetamide group, increasing metabolic resistance. VAT: 17.0% (trade data) .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The R-enantiomer may require heating/ultrasonication for dissolution, similar to its S-counterpart .
  • Stability : Hydrochloride salts generally offer improved shelf-life over free bases.
  • Similarity Scores : Computational models rank analogs like (S)-1,5-Dimethylpiperazin-2-one hydrochloride (CAS: 1887197-43-4) with 0.86 structural similarity .

Research Implications

  • Drug Design : The pyrrolidine scaffold offers rigidity for selective receptor targeting, while piperidine analogs provide flexibility .
  • Stereochemical Impact : Enantiomers can exhibit divergent pharmacokinetics; e.g., the S-enantiomer of ICI 199,441 shows negligible activity compared to the R-form .
  • Functional Group Effects : Electron-withdrawing groups (e.g., trifluoro) enhance stability but may reduce bioavailability .

Biological Activity

(R)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride is a chiral compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in modulating neurotransmitter systems. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C7H15ClN2O
  • Molecular Weight : 178.66 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1788036-25-8

The compound features a pyrrolidine ring, which is significant for its interaction with various biological targets, particularly in the central nervous system (CNS) .

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly muscarinic receptors. These receptors are part of the G Protein Coupled Receptor (GPCR) family and play crucial roles in cholinergic signaling across various tissues . The compound has been identified as a potential muscarinic receptor antagonist, which suggests its utility in treating disorders related to cholinergic dysfunction, such as asthma and gastrointestinal disorders .

Key Mechanisms:

  • Receptor Binding : The compound exhibits high affinity for muscarinic receptors, particularly the M3 subtype, which is involved in smooth muscle contraction and glandular secretion .
  • Neurotransmitter Modulation : It may modulate the release and reuptake of neurotransmitters, influencing synaptic transmission and neuronal excitability .

Neuropharmacological Effects

Research indicates that this compound can influence several neurological functions:

  • Potential Antidepressant Effects : Studies suggest that compounds with similar structures may exhibit antidepressant-like effects by enhancing serotonergic and noradrenergic activity .
  • Cognitive Enhancement : The modulation of cholinergic systems may improve cognitive functions, making it a candidate for treating cognitive impairments associated with neurodegenerative diseases .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of pyrrolidine derivatives, including this compound. While specific data on this compound's antimicrobial efficacy is limited, related compounds have shown significant activity against various bacterial strains .

In Vitro Studies

  • Cholinergic Activity : Binding assays have demonstrated that this compound effectively binds to muscarinic receptors, suggesting potential therapeutic applications in conditions like COPD and urinary disorders mediated through these receptors .
  • Anticancer Potential : Other pyrrolidine derivatives have shown promising anticancer activities against lung adenocarcinoma cells (A549). While direct studies on this specific compound are scarce, the structural similarities suggest it may also possess anticancer properties worth exploring .

Summary of Findings Table

Study FocusFindings
Receptor InteractionHigh affinity for M3 muscarinic receptors; potential antagonist properties
Neuropharmacological EffectsModulation of neurotransmitter systems; possible antidepressant and cognitive enhancement effects
Antimicrobial ActivityRelated compounds exhibit significant antibacterial activity; further research needed on this compound

Q & A

Basic Research Question

  • HPLC: Use a reversed-phase C18 column (250 × 4.6 mm, 5 µm) with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (70:30 v/v). Monitor UV absorption at 210 nm .
  • NMR: Confirm structural integrity via ¹H NMR (D₂O, 400 MHz): Key signals include δ 3.2–3.5 (pyrrolidine protons) and δ 2.8 (N-methyl singlet) .
  • TGA/DSC: Evaluate thermal stability (decomposition >200°C) and hydrate/solvate formation .

How can reaction conditions be optimized to improve the yield of this compound?

Advanced Research Question

  • Solvent Screening: Test polar aprotic solvents (e.g., DMF, acetonitrile) for methylation efficiency. Acetonitrile reduces side reactions compared to DMF .
  • Catalysis: Add KI to enhance reactivity in SN2 methylation, achieving >85% yield at 60°C for 12 hours .
  • Workup Optimization: Use aqueous NaHCO₃ to quench excess methylating agent, followed by extraction with ethyl acetate to isolate the product .

What advanced techniques are suitable for identifying trace impurities in this compound?

Advanced Research Question

  • LC-MS/MS: Employ electrospray ionization (ESI) in positive ion mode to detect impurities at ppm levels. Monitor for byproducts like N-demethylated analogs (m/z 157.1) .
  • Forced Degradation Studies: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions. Analyze degradation pathways via high-resolution mass spectrometry (HRMS) .

How should researchers evaluate the stability of this compound under varying pH and temperature conditions?

Advanced Research Question

  • Accelerated Stability Testing: Store samples at 40°C/75% RH for 6 months. Monitor degradation via HPLC every 30 days. Use Arrhenius modeling to predict shelf-life at 25°C .
  • pH-Dependent Solubility: Perform shake-flask experiments across pH 1–10. The compound shows maximal solubility at pH <3 due to protonation of the pyrrolidine nitrogen .

How can contradictions in spectral data (e.g., NMR or IR) between literature sources be resolved?

Advanced Research Question

  • Cross-Validation: Compare experimental data with computational predictions (e.g., DFT-calculated NMR chemical shifts using Gaussian 16) .
  • Isotopic Labeling: Synthesize ¹³C-labeled analogs to confirm assignments of overlapping signals in crowded NMR regions .
  • Collaborative Studies: Share raw spectral data with independent labs to verify reproducibility, especially for chiral center configurations .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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(R)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride
Reactant of Route 2
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(R)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.